N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It would also discuss the mechanism of the reaction and any side products formed.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties (IR, UV-Vis, NMR, etc.).Scientific Research Applications
Molecular Structures and Interactions
Research on isomeric compounds similar to the one mentioned, such as N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, reveals the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. These interactions are crucial in determining the molecular structures and stability of such compounds, with potential implications in material science and drug design (Lai, Mohr, & Tiekink, 2006).
Antimicrobial and Antioxidant Activity
Novel pyridine and fused pyridine derivatives have been synthesized for potential biomedical applications. These compounds, derived from similar precursors, exhibit antimicrobial and antioxidant activities, highlighting their potential in developing new therapeutic agents (Flefel et al., 2018).
Supramolecular Architecture
Studies on compounds like bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate demonstrate how specific molecular interactions can lead to the formation of complex supramolecular architectures. These findings are significant in the context of designing novel materials with specific properties, including those for catalysis, drug delivery, and molecular electronics (Jianbo Qin et al., 2010).
Chemical Synthesis and Reactivity
Research into the reactivity of related compounds has led to the development of novel synthetic methodologies. These studies are foundational for the synthesis of complex molecules, which can have applications in medicinal chemistry and material science. For instance, the Cu-catalyzed N-arylation of oxazolidinones and amides at room temperature demonstrates the potential for efficient and selective chemical transformations (Bhunia, De, & Ma, 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
Future Directions
This would involve discussing potential future research directions, such as new reactions that the compound could undergo, potential applications (in medicine, materials science, etc.), and any unanswered questions about its properties or behavior.
I hope this general information is helpful. For more specific information on “N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide”, I would recommend consulting a chemistry database or a chemist.
properties
IUPAC Name |
N'-pyridin-3-yl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-15(11-5-7-24-10-11)14-4-3-13(25-14)9-19-16(22)17(23)20-12-2-1-6-18-8-12/h1-8,10H,9H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLVPTHWMIUCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide |
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